An In-depth Technical Guide to the Physicochemical Properties of D-Fructose and its Deuterated Analogue, D-Fructose-d-2
An In-depth Technical Guide to the Physicochemical Properties of D-Fructose and its Deuterated Analogue, D-Fructose-d-2
This technical guide provides a comprehensive overview of the core physicochemical properties of D-fructose and its deuterated isotopologue, D-Fructose-d-2. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables, outlines detailed experimental methodologies, and presents visual diagrams of relevant biological pathways and experimental workflows.
Physicochemical Properties
D-fructose is a simple ketonic monosaccharide and a key dietary carbohydrate.[1] Its deuterated analogue, D-Fructose-d-2, in which one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in metabolic research and structural analysis. The introduction of deuterium at the C-2 position can influence its metabolic fate and allows for tracing studies using techniques like mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of D-fructose and D-Fructose-d-2. Data for D-Fructose-d-2 is often inferred from closely related deuterated fructose species due to limited availability in literature.
| Property | D-Fructose | D-Fructose-d-2 (and related deuterated species) |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ (for d-2) |
| Molecular Weight | 180.16 g/mol [2][3] | Approx. 182.17 g/mol (for d-2) |
| Melting Point | 103-105 °C (decomposes)[2][4] | 119-122 °C (decomposes) (for D-Fructose-6,6-d2) |
| Boiling Point | Decomposes before boiling | Decomposes before boiling |
| Specific Optical Rotation ([α]D) | -92° (c=10, H₂O)[5][6] | -92.25° (c=10, H₂O, on dry sub.) (for D(-)-Fructose)[7] |
| Solubility Profile | D-Fructose | D-Fructose-d-2 (and related deuterated species) |
| Water | Freely soluble (~4000 g/L at 25 °C)[8] | Expected to have similar high solubility in water. |
| Ethanol | Soluble (1 g in 15 ml)[9] | Expected to be soluble. |
| Methanol | Soluble (1 g in 14 ml)[9] | Expected to be soluble. |
| Acetone | Slightly soluble (freely soluble when hot)[9] | Expected to be slightly soluble. |
| Ether | Insoluble[6] | Expected to be insoluble. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of D-Fructose-d-2 are outlined below. These protocols are fundamental for quality control, structural elucidation, and metabolic studies.
Determination of Specific Optical Rotation using Polarimetry
Objective: To measure the specific rotation of a D-Fructose-d-2 solution, which is an intrinsic property of a chiral compound.[10]
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
-
D-Fructose-d-2 sample
-
Distilled water
Procedure:
-
Solution Preparation: Accurately weigh approximately 1.0 g of D-Fructose-d-2 and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the solution is clear and free of bubbles.[11]
-
Instrument Calibration: Calibrate the polarimeter with a blank solution (distilled water) to set the zero point.
-
Sample Measurement: Rinse the polarimeter cell with the prepared D-Fructose-d-2 solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Angle of Rotation Measurement: Observe the rotation of the plane-polarized light and record the angle of rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed angle of rotation
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the solution in g/mL[12]
-
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isotopic labeling and elucidate the tautomeric distribution of D-Fructose-d-2 in solution.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
D-Fructose-d-2 sample
-
Deuterium oxide (D₂O)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of D-Fructose-d-2 in D₂O in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of a signal at the C-2 position compared to non-deuterated fructose would confirm the deuterium labeling. The integration of the remaining proton signals can provide information about the relative abundance of different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) in equilibrium.[13]
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly C-2, will be influenced by the presence of deuterium. This provides further structural confirmation.[14]
-
Data Analysis: Process the NMR data (phasing, baseline correction, and integration) to determine chemical shifts and relative peak areas, which correspond to the populations of different tautomers.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To determine the precise isotopic enrichment and confirm the molecular weight of D-Fructose-d-2.
Materials:
-
Mass spectrometer (e.g., LC-MS or GC-MS)
-
Appropriate chromatography system
-
D-Fructose-d-2 sample
-
High-purity solvents
Procedure:
-
Sample Preparation: Prepare a dilute solution of D-Fructose-d-2 in a suitable solvent. Derivatization may be necessary for GC-MS analysis to increase volatility.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer. For LC-MS, electrospray ionization (ESI) is commonly used for sugars.[15]
-
Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion peak.
-
Data Analysis: Compare the mass-to-charge ratio (m/z) of the molecular ion of the deuterated sample with that of a non-deuterated D-fructose standard. The mass shift will indicate the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.[16]
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic fate of fructose and a typical experimental workflow are provided below using the DOT language for Graphviz.
Fructose Metabolism Pathway
Fructose is primarily metabolized in the liver through a pathway that bypasses the main regulatory step of glycolysis.[17] This distinct metabolic route has significant implications for energy homeostasis and lipid synthesis.[1]
Caption: Fructose metabolism pathway in the liver.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a deuterated sugar like D-Fructose-d-2.
Caption: Workflow for physicochemical characterization.
References
- 1. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Solved Stereochemistry and Optical Rotation Results: Table | Chegg.com [chegg.com]
- 6. chembk.com [chembk.com]
- 7. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Fructose - Wikipedia [en.wikipedia.org]
- 9. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fructolysis - Wikipedia [en.wikipedia.org]
